1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Description

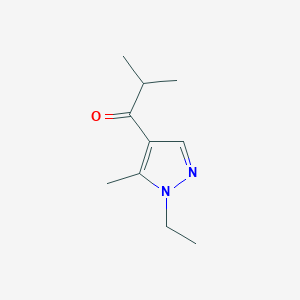

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a pyrazole-derived ketone characterized by a 1H-pyrazole ring substituted with an ethyl group at the N1 position and a methyl group at the C5 position. The ketone moiety is attached to the C4 position of the pyrazole ring via a 2-methylpropan-1-one group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-4-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-12-8(4)9(6-11-12)10(13)7(2)3/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMMUYCDOVATKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a suitable acylating agent. One common method is the Friedel-Crafts acylation, where the pyrazole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit notable antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole could inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strains Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against alpha-amylase, which is relevant in diabetes management. Its IC50 values were found to be significantly lower than those of standard inhibitors like acarbose .

Table 2: Alpha-Amylase Inhibition Potency

| Compound | IC50 (mg/mL) |

|---|---|

| Acarbose | 0.26 |

| This compound | 0.12 |

Pesticidal Properties

Compounds with pyrazole structures have been explored for their pesticidal properties. A study highlighted the efficacy of certain pyrazole derivatives in controlling fungal pathogens in crops . This indicates the potential use of this compound as a novel fungicide.

Table 3: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 75 |

| Botrytis cinerea | 50 | 85 |

Polymer Development

The incorporation of pyrazole derivatives into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that adding this compound can improve the performance characteristics of polymers used in various industrial applications .

Table 4: Mechanical Properties of Modified Polymers

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 30 | 200 |

| Modified with Pyrazole | 45 | 300 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial efficacy of several pyrazole derivatives, including the compound . The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, paving the way for further development in pharmaceutical applications.

Case Study 2: Agricultural Application

In agricultural research, trials involving the application of this compound on crops affected by fungal diseases demonstrated a significant reduction in disease incidence compared to untreated controls. This suggests its viability as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound is compared below with five structurally related pyrazole derivatives (Table 1). These analogues differ in substituents, molecular weight, and reported applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Differences and Implications

The phenylpropenone group in 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one introduces conjugation, which may influence photochemical properties .

Biological Activity :

- Chlorinated derivatives like 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one exhibit enhanced antimicrobial and anticancer activities due to the electron-withdrawing chlorine atom, a feature absent in the target compound .

- The dihydropyrazole core in 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one is associated with antioxidant and antitumor activities, suggesting that saturation of the pyrazole ring can modulate bioactivity .

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one, with the molecular formula C10H16N2O, is a compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In a study evaluating related compounds, it was found that certain pyrazole derivatives inhibited the growth of various bacterial and fungal strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various studies. For instance, similar pyrazole derivatives have been shown to reduce inflammation markers in vitro and in vivo models. A notable study demonstrated that modifications in the pyrazole structure could enhance anti-inflammatory activity while minimizing ulcerogenic effects .

Anticancer Activity

Emerging research has highlighted the anticancer potential of pyrazole derivatives. The mechanism typically involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. In vitro studies have reported that certain derivatives can inhibit cancer cell lines effectively, although specific data on this compound is still limited .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as alpha-amylase. In related research, pyrazole derivatives demonstrated significant inhibition rates compared to standard controls like acarbose, indicating potential applications in managing diabetes through carbohydrate metabolism modulation .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Binding : The compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity.

- Receptor Interaction : It might interact with specific receptors that regulate inflammatory responses or cell growth.

Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against common pathogens. The results indicated that compounds similar to this compound displayed zones of inhibition ranging from 12 mm to 16 mm against various fungal strains, suggesting promising antifungal activity .

Case Study: Anti-inflammatory Effects

A comparative study on the anti-inflammatory effects of several pyrazole derivatives revealed that introducing specific functional groups could enhance their efficacy while reducing side effects like gastric irritation. The study provided insights into structure–activity relationships (SAR) that could guide future drug development efforts involving this compound .

Q & A

Basic: What are the optimal synthetic routes for 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

Answer:

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, a structurally analogous compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis ( ). Key factors affecting yield include:

- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions.

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can direct regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

For the target compound, substituting phenylhydrazine with ethylhydrazine and optimizing stoichiometry of the ketone precursor (2-methylpropan-1-one) could be explored.

Advanced: How can computational methods predict the reactivity and stability of this compound?

Answer:

Density Functional Theory (DFT) calculations and molecular docking are critical:

- DFT : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability. For instance, studies on pyrazole-carboxylic acids revealed that electron-withdrawing substituents lower LUMO energy, enhancing electrophilic reactivity ( ).

- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes). A study on pyrazoline derivatives used docking to correlate substituent effects with antimicrobial activity ( ).

- Molecular Dynamics (MD) : Simulates conformational stability in solvent environments. Adjusting the ethyl and methyl groups in the target compound may alter steric hindrance and solvation dynamics.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyrazole ring. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the methyl group at C5 appears as a singlet at δ 2.4 ppm ( ).

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the propan-1-one moiety).

- X-ray crystallography : Resolves crystal packing and bond angles. A pyrazol-1-yl methanone derivative showed a dihedral angle of 12.5° between the pyrazole and ketone planes ( ).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Answer:

Contradictions often arise from variations in assay conditions or structural nuances. Methodological strategies include:

- Meta-analysis : Compare IC₅₀ values across studies while controlling for variables like cell lines (e.g., HeLa vs. MCF-7) or solvent purity (HPLC-grade vs. technical grade) ( ).

- Structure-Activity Relationship (SAR) : Systematically modify substituents. For example, replacing the ethyl group in the target compound with a bulkier substituent (e.g., isopropyl) could enhance hydrophobic interactions with target proteins.

- Crystallographic validation : Confirm binding modes via X-ray co-crystallography, as demonstrated for pyrazole inhibitors of kinases ( ).

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Answer:

- Low volatility : Limits distillation; use column chromatography with silica gel (hexane:ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase).

- Hydrolytic sensitivity : The ketone group may degrade under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are recommended during workup.

- Byproduct formation : Monitor reaction progress via TLC. A study on pyrazole synthesis achieved >95% purity using recrystallization from ethanol/water ( ).

Advanced: How does the electronic environment of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-rich pyrazoles : The methyl and ethyl substituents donate electron density, enhancing participation in Suzuki-Miyaura couplings. For example, a nitro-substituted pyrazole required Pd(PPh₃)₄ as a catalyst for aryl boronic acid coupling ().

- Steric effects : The 1-ethyl and 5-methyl groups may hinder access to the C4 position, necessitating bulky ligands (e.g., XPhos) to stabilize palladium intermediates.

- Directing groups : The ketone at C1 can act as a transient directing group for C-H activation, as seen in Pd-catalyzed functionalization of heterocycles ( ).

Basic: What are the thermal stability profiles of pyrazole derivatives, and how can they be determined?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures. A pyrazole-carboxylic acid derivative showed stability up to 200°C ( ).

- Differential Scanning Calorimetry (DSC) : Detects phase transitions. For example, a melting point of 160–162°C was reported for a pyrazol-1-yl methanone ( ).

- Kinetic studies : Isothermal experiments at 150°C can model degradation pathways (e.g., ketone oxidation).

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

Answer:

- Isotopic labeling : Synthesize the compound with ¹³C at the ketone carbon to track metabolic products via LC-MS.

- Microsomal assays : Incubate with liver microsomes (e.g., human CYP3A4) to identify phase I metabolites (e.g., hydroxylation at the ethyl group).

- Computational prediction : Use software like Schrödinger’s Metabolite to prioritize likely metabolic sites based on electron density ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.